Cas no 78666-54-3 (N,N'-bis(4-methoxyphenyl)methanediamine)
78666-54-3 structure
Product Name:N,N'-bis(4-methoxyphenyl)methanediamine
CAS-nummer:78666-54-3
MF:C15H18N2O2
MW:258.315623760223
CID:984324
PubChem ID:290090
Update Time:2025-04-20
N,N'-bis(4-methoxyphenyl)methanediamine Chemische en fysische eigenschappen
Naam en identificatie
-
- N,N'-bis(4-methoxyphenyl)methanediamine
- AC1L5EWH; AC1Q5MXE; N,N'-bis(p-methoxyphenyl)malonamide; N1,N3-bis(4-methoxyphenyl)malonamide; N,N'-bis-(4-methoxy-phenyl)-methylenediamine; Methylen-bis-(4-amino-phenol-methylaether); N,N'-bis-(4-methoxy-phenyl)-malonamide; NSC17288; 15589-58-9; N,N'-Bis-(4-methoxy-phenyl)-malonamid; N~1~,N~3~-bis(4-methoxyphenyl)malonamide; p-Malonanisidide; N,N'-di-4-methoxyphenylmalondiamide; N,N'-bis(4-methoxyphenyl)malonamide; Malonsaeure-di-p-ani
- DTXSID60999941
- NSC152709
- SCHEMBL1506791
- NSC-152709
- 78666-54-3
-
- Inchi: 1S/C15H18N2O2/c1-18-14-7-3-12(4-8-14)16-11-17-13-5-9-15(19-2)10-6-13/h3-10,16-17H,11H2,1-2H3
- InChI-sleutel: BWNGHPDNFQPQKB-UHFFFAOYSA-N
- LACHT: O(C)C1C=CC(=CC=1)NCNC1C=CC(=CC=1)OC
Berekende eigenschappen
- Exacte massa: 258.13700
- Monoisotopische massa: 258.136827821g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 6
- Complexiteit: 210
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 42.5Ų
Experimentele eigenschappen
- PSA: 42.52000
- LogboekP: 3.33130
N,N'-bis(4-methoxyphenyl)methanediamine Gerelateerde literatuur
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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